molecular formula C16H8Br4O2 B13140324 2,3-Bis(dibromomethyl)anthracene-9,10-dione CAS No. 63859-33-6

2,3-Bis(dibromomethyl)anthracene-9,10-dione

Cat. No.: B13140324
CAS No.: 63859-33-6
M. Wt: 551.8 g/mol
InChI Key: BDHAMRXASFYEKK-UHFFFAOYSA-N
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Description

2,3-Bis(dibromomethyl)anthracene-9,10-dione is a brominated derivative of anthracene-9,10-dione. It is a compound with the molecular formula C16H8Br4O2 and a molecular weight of 551.85 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out by treating anthracene-9,10-dione with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,3-positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dibromomethyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the anthracene core .

Scientific Research Applications

2,3-Bis(dibromomethyl)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms play a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Biological Activity

2,3-Bis(dibromomethyl)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities, particularly in the field of oncology. This article explores its synthesis, characterization, and biological activity, focusing on its potential as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of anthracene derivatives followed by oxidation to form the corresponding anthraquinone structure. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. The mechanisms of action often involve:

  • DNA Intercalation : Anthraquinones can intercalate into DNA strands, leading to structural distortions that inhibit replication and transcription. This property has been linked to their cytotoxic effects against various cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. For instance, studies indicate that derivatives targeting tumor-associated NADH oxidase (tNOX) can enhance apoptosis by modulating key cellular pathways .

In Vitro Studies

In vitro assessments using the NCI-60 cell line panel have provided insights into the cytotoxicity of this compound. Notably:

  • Growth Inhibition : The compound exhibited significant growth inhibition across various cancer cell lines with IC50 values ranging from 32 to 50 μM after a 1-hour exposure .
  • Colony Formation Assays : Further evaluations demonstrated complete inhibition of colony formation in bladder cancer cell lines at concentrations of 100 μM after a single hour of treatment .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of anthraquinone derivatives has revealed that modifications to the chemical structure can significantly influence their biological activity. For example:

  • Lipophilicity : Increasing the lipophilicity of anthraquinone compounds through substituents has been linked to enhanced cytotoxicity against cancer cells. Compounds with naphthalene substituents have shown improved activity due to better membrane permeability .
  • Side Chain Modifications : Variations in side chains can alter DNA binding affinity and cytotoxic effects. Compounds with longer alkyl chains generally exhibit superior activity due to increased hydrophobic interactions with cellular membranes .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Bladder Cancer :
    • A study reported that this compound effectively inhibited growth in non-muscle invasive bladder cancer cell lines, suggesting its viability as a treatment option .
  • Oral Cancer :
    • Research indicated that derivatives targeting tNOX could induce apoptosis in oral cancer cells by disrupting critical survival pathways .

Properties

CAS No.

63859-33-6

Molecular Formula

C16H8Br4O2

Molecular Weight

551.8 g/mol

IUPAC Name

2,3-bis(dibromomethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H8Br4O2/c17-15(18)11-5-9-10(6-12(11)16(19)20)14(22)8-4-2-1-3-7(8)13(9)21/h1-6,15-16H

InChI Key

BDHAMRXASFYEKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(Br)Br)C(Br)Br

Origin of Product

United States

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